molecular formula C6H3ClOS B2581887 6-Chlorothieno[3,2-b]furan CAS No. 1379260-84-0

6-Chlorothieno[3,2-b]furan

Cat. No.: B2581887
CAS No.: 1379260-84-0
M. Wt: 158.6
InChI Key: QKGSNMJMFUARBD-UHFFFAOYSA-N
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Description

6-Chlorothieno[3,2-b]furan is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a furan ring with a chlorine atom attached at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorothieno[3,2-b]furan typically involves the formation of the thieno[3,2-b]furan core followed by chlorination. One common method includes the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions. This one-pot synthesis uses catalysts such as palladium(0) and copper(I) thiophene-2-carboxylate, with potassium phosphate as the base and tert-butanol as the solvent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chlorothieno[3,2-b]furan can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid.

    Cycloaddition: Maleimides in aqueous medium.

Major Products:

  • Substituted thieno[3,2-b]furans.
  • Oxidized derivatives with additional functional groups.
  • Cycloadducts with enhanced structural complexity.

Scientific Research Applications

6-Chlorothieno[3,2-b]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorothieno[3,2-b]furan in biological systems is not fully understood. it is believed to interact with various molecular targets through its heterocyclic structure, which can form hydrogen bonds and hydrophobic interactions with proteins. This interaction can modulate the activity of enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Chlorothieno[3,2-b]furan is unique due to the presence of both sulfur and oxygen in its fused ring system, along with a chlorine substituent. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

6-chlorothieno[3,2-b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClOS/c7-4-3-9-5-1-2-8-6(4)5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGSNMJMFUARBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1SC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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